Cas no 1936128-40-3 (4-bromo-2-(cyanomethoxy)benzonitrile)

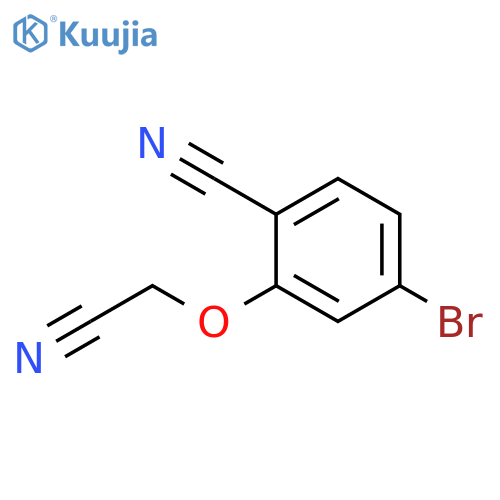

1936128-40-3 structure

商品名:4-bromo-2-(cyanomethoxy)benzonitrile

CAS番号:1936128-40-3

MF:C9H5BrN2O

メガワット:237.052800893784

CID:5247346

4-bromo-2-(cyanomethoxy)benzonitrile 化学的及び物理的性質

名前と識別子

-

- Benzonitrile, 4-bromo-2-(cyanomethoxy)-

- 4-bromo-2-(cyanomethoxy)benzonitrile

-

- インチ: 1S/C9H5BrN2O/c10-8-2-1-7(6-12)9(5-8)13-4-3-11/h1-2,5H,4H2

- InChIKey: IAEOZDLKUUZTCD-UHFFFAOYSA-N

- ほほえんだ: C(#N)C1=CC=C(Br)C=C1OCC#N

4-bromo-2-(cyanomethoxy)benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-251522-1.0g |

4-bromo-2-(cyanomethoxy)benzonitrile |

1936128-40-3 | 1.0g |

$903.0 | 2023-03-01 | ||

| Enamine | EN300-251522-10.0g |

4-bromo-2-(cyanomethoxy)benzonitrile |

1936128-40-3 | 10.0g |

$2980.0 | 2023-03-01 | ||

| Enamine | EN300-251522-10g |

4-bromo-2-(cyanomethoxy)benzonitrile |

1936128-40-3 | 10g |

$2980.0 | 2023-09-15 | ||

| Enamine | EN300-251522-2.5g |

4-bromo-2-(cyanomethoxy)benzonitrile |

1936128-40-3 | 2.5g |

$1871.0 | 2023-09-15 | ||

| Enamine | EN300-251522-5.0g |

4-bromo-2-(cyanomethoxy)benzonitrile |

1936128-40-3 | 5.0g |

$2369.0 | 2023-03-01 | ||

| Enamine | EN300-251522-1g |

4-bromo-2-(cyanomethoxy)benzonitrile |

1936128-40-3 | 1g |

$903.0 | 2023-09-15 | ||

| Enamine | EN300-251522-5g |

4-bromo-2-(cyanomethoxy)benzonitrile |

1936128-40-3 | 5g |

$2369.0 | 2023-09-15 |

4-bromo-2-(cyanomethoxy)benzonitrile 関連文献

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

1936128-40-3 (4-bromo-2-(cyanomethoxy)benzonitrile) 関連製品

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量